(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate
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Overview
Description
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorobenzenecarboxylate is a useful research compound. Its molecular formula is C18H14ClFN2O2 and its molecular weight is 344.77. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies for the synthesis of novel chemical structures, focusing on their characterization and potential as intermediates for further chemical reactions. For instance, the synthesis and structural characterization of related pyrazole derivatives have been detailed, showcasing methodologies for creating compounds with specific chemical properties (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021).
Antimicrobial Applications
- Research into antimicrobial activities has been a significant focus. Azetidinone derivatives of pyrazole compounds, including those structurally similar to the compound , have been synthesized and evaluated for their effectiveness against various microbial strains, demonstrating promising antibacterial properties (Chopde, H. N., Meshram, J., & Pagadala, R., 2012).
Agricultural Chemical Research
- The compound has been studied as a key intermediate in the synthesis of herbicides, with research focusing on its use in creating effective agricultural chemicals. For example, the synthesis of novel pyrazole derivatives with potential herbicidal activity has been explored, indicating the role of these compounds in developing new agricultural solutions (Zhou, Y., 2002).
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets due to their versatile nature .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to exhibit a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by pyrazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Result of Action
The wide range of biological activities exhibited by pyrazole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-22-17(19)15(16(21-22)12-5-3-2-4-6-12)11-24-18(23)13-7-9-14(20)10-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIGZAXQXYDBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.